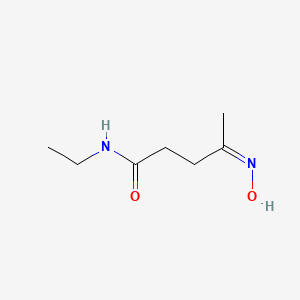
(4Z)-N-ethyl-4-hydroxyiminopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-N-éthyl-4-hydroxyiminopentanamide est un composé organique ayant une structure spécifique caractérisée par la présence d'un groupe oxime (hydroxyimino) et d'un groupe amide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4Z)-N-éthyl-4-hydroxyiminopentanamide implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que l'éthylamine et l'acide 4-oxopentanoïque.
Formation de la liaison amide : L'éthylamine réagit avec l'acide 4-oxopentanoïque en milieu acide ou basique pour former la N-éthyl-4-oxopentanamide.
Formation de l'oxime : Le groupe oxime est introduit en faisant réagir la N-éthyl-4-oxopentanamide avec du chlorhydrate d'hydroxylamine en présence d'une base telle que l'acétate de sodium. Cette réaction a généralement lieu en milieu aqueux ou alcoolique.
Méthodes de production industrielle
La production industrielle de (4Z)-N-éthyl-4-hydroxyiminopentanamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, en tenant compte de la rentabilité et de l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
(4Z)-N-éthyl-4-hydroxyiminopentanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe oxime peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction : La réduction du groupe oxime peut conduire à l'amine correspondante.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe oxime.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent réagir avec le groupe oxime dans des conditions douces.
Produits principaux
Oxydation : Dérivés nitroso ou nitro.
Réduction : Amine correspondante.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
(4Z)-N-éthyl-4-hydroxyiminopentanamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou en tant que ligand dans des dosages biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du (4Z)-N-éthyl-4-hydroxyiminopentanamide implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut cibler des enzymes ou des récepteurs, modifiant leur activité.
Voies impliquées : Il peut moduler les voies biochimiques en inhibant ou en activant des enzymes spécifiques, ce qui conduit à des changements dans les processus cellulaires.
Applications De Recherche Scientifique
(4Z)-N-ethyl-4-hydroxyiminopentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4Z)-N-ethyl-4-hydroxyiminopentanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
(4Z)-N-méthyl-4-hydroxyiminopentanamide : Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle.
(4Z)-N-propyl-4-hydroxyiminopentanamide : Structure similaire mais avec un groupe propyle au lieu d'un groupe éthyle.
Unicité
(4Z)-N-éthyl-4-hydroxyiminopentanamide est unique en raison de son groupe éthyle spécifique, qui peut influencer sa réactivité et ses interactions avec les cibles biologiques. Cette unicité peut entraîner des activités biologiques et des applications différentes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
(4Z)-N-ethyl-4-hydroxyiminopentanamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-8-7(10)5-4-6(2)9-11/h11H,3-5H2,1-2H3,(H,8,10)/b9-6- |
Clé InChI |
CZJMSGKYOURGGI-TWGQIWQCSA-N |
SMILES isomérique |
CCNC(=O)CC/C(=N\O)/C |
SMILES canonique |
CCNC(=O)CCC(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)



![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)

![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)
